N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
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Description
N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide is a useful research compound. Its molecular formula is C18H17IN2O2S and its molecular weight is 452.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds incorporating the benzothiazole ring, similar to N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide, have been synthesized and evaluated for their antimicrobial properties. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. These findings suggest that thiazole derivatives could be valuable for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Imaging Applications
Benzamide derivatives, closely related to the compound , have shown promise in imaging applications. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) was studied for its ability to visualize primary breast tumors in humans in vivo. This accumulation is based on preferential binding to sigma receptors overexpressed on breast cancer cells, indicating the potential of iodobenzamides in cancer imaging (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Chemical Synthesis
The benzothiazole moiety, similar to that in N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide, has been utilized in various chemical syntheses. For example, novel reactions of benzothiazolium N-phenacylide with methylenecyclopropenes have been reported, leading to the formation of complex derivatives such as 3a,11a-dihydro-5aH-furo[3′,2′:2,3]pyrido[6,1-b]benzothiazole via intermediary betaines. These reactions highlight the versatility of benzothiazole derivatives in organic synthesis (Tsuge, Shimoharada, & Noguchi, 1981).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2S/c1-2-23-12-11-21-15-9-5-6-10-16(15)24-18(21)20-17(22)13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYAGIFEDOHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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